molecular formula C15H18N2O2S B2489431 N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine CAS No. 338412-26-3

N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine

Cat. No.: B2489431
CAS No.: 338412-26-3
M. Wt: 290.38
InChI Key: QMIAJFCQIORRCZ-UHFFFAOYSA-N
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Description

N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine is a chemical compound with a complex structure that includes a pyridine ring substituted with methyl groups and a sulfonyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as distillation, crystallization, and purification to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N,4,6-trimethyl-3-(2-methylphenyl)sulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-7-5-6-8-13(10)20(18,19)14-11(2)9-12(3)17-15(14)16-4/h5-9H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIAJFCQIORRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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